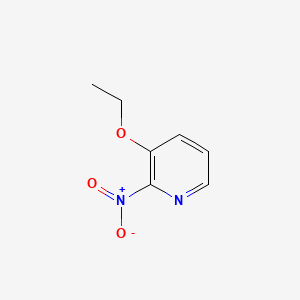

3-Ethoxy-2-nitropyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5-8-7(6)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEVIQNYYGPESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224855 | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74037-50-6 | |

| Record name | 3-Ethoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74037-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Pyridine Derivatives in Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are indispensable in the world of chemistry. bohrium.comnih.gov These nitrogen-containing aromatic rings are not only abundant in natural products but also form the core of numerous synthetic compounds with a broad spectrum of applications. nih.govimist.manumberanalytics.com The unique electronic properties and reactivity of the pyridine ring make it a crucial component in a vast array of chemical reactions, including both electrophilic and nucleophilic substitutions. numberanalytics.com

The versatility of pyridine derivatives has led to their widespread use in the development of pharmaceuticals, such as antibacterial and antihistamine agents, as well as in the formulation of agrochemicals. nih.govnumberanalytics.com The ability to fuse the pyridine ring with other carbocyclic or heterocyclic structures further expands the chemical space, leading to the creation of bicyclic derivatives like quinoline (B57606) and naphthyridine, each with its own distinct properties and applications. imist.ma The ongoing exploration of pyridine chemistry continues to yield novel compounds with remarkable biological and material properties. bohrium.com

3 Ethoxy 2 Nitropyridine: a Keystone in Organic Synthesis

3-Ethoxy-2-nitropyridine has emerged as a particularly valuable building block in the field of organic synthesis. chemimpex.com Its structure, featuring an ethoxy group at the 3-position and a nitro group at the 2-position of the pyridine (B92270) ring, imparts a unique combination of reactivity and solubility. chemimpex.comcymitquimica.com This specific arrangement of functional groups enhances its utility as a precursor in the synthesis of a wide range of more complex molecules. chemimpex.com

The synthesis of this compound itself typically involves the nitration and etherification of the pyridine ring. ontosight.ai Researchers have developed various methods to achieve this, including the reaction of 3-hydroxypyridine (B118123) with reagents like potassium nitrate (B79036) and acetic anhydride (B1165640). chemicalbook.comgoogle.com The presence of both the electron-withdrawing nitro group and the electron-donating ethoxy group on the pyridine ring influences its chemical behavior, making it a versatile intermediate for a variety of chemical transformations.

Charting the Research Frontiers of 3 Ethoxy 2 Nitropyridine and Its Analogs

General Synthetic Strategies for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is complicated by its electronic nature. The nitrogen atom deactivates the ring towards electrophilic substitution, making reactions like nitration more challenging than for benzene (B151609). ntnu.noiust.ac.ir Consequently, direct substitution often requires harsh conditions and can lead to low yields. iust.ac.ir To overcome these challenges, chemists have developed various strategies, including modification of the pyridine ring to enhance its reactivity or the use of more potent reagents.

Nitration Reactions for the Introduction of the Nitro Group

The introduction of a nitro group (—NO₂) onto a pyridine ring is a fundamental transformation. Direct nitration of pyridine itself is sluggish and requires forcing conditions, often resulting in poor yields of 3-nitropyridine (B142982). ntnu.noiust.ac.ir The deactivation of the ring by the nitrogen atom and the formation of the pyridinium (B92312) ion in acidic media are primary reasons for this low reactivity. However, the presence of activating substituents on the ring can facilitate this reaction.

Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that has been successfully employed for the nitration of pyridines. iust.ac.iracs.orggoogle.com A notable procedure involves reacting the pyridine substrate with N₂O₅, often in a solvent like dichloromethane (B109758) or sulfur dioxide, to form an N-nitropyridinium salt intermediate. acs.orgacs.orgsci-hub.se This intermediate is then treated with a nucleophile, such as aqueous sodium bisulfite (NaHSO₃), which adds to the ring, typically at the 2- or 4-position. ntnu.no This is followed by a rearrangement, proposed to be a acs.orgmasterorganicchemistry.com sigmatropic shift of the nitro group, which ultimately leads to the formation of the 3-nitropyridine derivative after elimination of the nucleophile. ntnu.noresearchgate.net This method avoids typical electrophilic aromatic substitution and provides a route to 3-nitropyridines that can be more efficient than direct nitration with mixed acid. acs.orgresearchgate.net

Several modified procedures have been developed to improve the yields and safety of pyridine nitration. One common method involves the use of a mixture of nitric acid and sulfuric acid ("mixed acid"), although this can be aggressive. sci-hub.se A widely used and often milder alternative for substituted pyridines is the use of potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid. acs.orggoogle.com This method was found to be effective for the nitration of 3-hydroxypyridine (B118123) to yield 3-hydroxy-2-nitropyridine (B88870). sci-hub.segoogle.com

Another approach employs nitric acid in trifluoroacetic anhydride (B1165640), which can generate dinitrogen pentoxide in situ under less harsh conditions than mixed acid. chemicalbook.comlookchem.com For specific applications, reagents like tetrabutylammonium (B224687) nitrate in trifluoroacetic anhydride (TBAN-TFAA) have been used for highly regioselective nitrations on complex pyridine-containing structures. acs.org

A patented technology for the synthesis of 3-hydroxy-2-nitropyridine utilizes the reaction of 3-hydroxypyridine with a nitrate salt (such as KNO₃, NaNO₃, or Cu(NO₃)₂) and acetic anhydride in ethyl acetate (B1210297). lookchem.compatsnap.comgoogle.com This method avoids the use of strong acids like sulfuric acid, potentially reducing equipment corrosion and environmental impact, while achieving high yields. google.comgoogle.com For instance, reacting 3-hydroxypyridine with KNO₃ and acetic anhydride in ethyl acetate at 45°C has been reported to produce 3-hydroxy-2-nitropyridine with a yield of 81%. lookchem.com

The position of nitration on a substituted pyridine ring is governed by the electronic and steric properties of the existing substituent. For 3-substituted pyridines, the outcome of the reaction is a complex interplay of directing effects.

In the case of 3-hydroxypyridine, the hydroxyl group is an activating, ortho-, para-director. Therefore, electrophilic attack is directed to the 2-, 4-, and 6-positions. The nitration of 3-hydroxypyridine with mixed acid or KNO₃/H₂SO₄ preferentially occurs at the 2-position, yielding 3-hydroxy-2-nitropyridine. sci-hub.se This preference for the 2-position over the 4- or 6-positions is a key step in the synthesis of the target molecule's precursor.

Conversely, if one starts with 3-ethoxypyridine (B173621), the ethoxy group is also an activating, ortho-, para-director. Research on the nitration of 3,5-diethoxypyridine (B3066971) has shown that a mononitro derivative is formed where the nitro group is introduced at the 2-position. researchgate.net This suggests that nitration of 3-ethoxypyridine would also likely favor the 2-position. The directing influence of the ring nitrogen (or the pyridinium ion under acidic conditions) also plays a crucial role in determining the final regiochemical outcome. nih.govnih.gov

Etherification Reactions for the Introduction of the Ethoxy Group

The introduction of an ethoxy group is typically achieved via an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (like ethyl iodide or ethyl bromide) in an SN2 reaction. masterorganicchemistry.comwikipedia.org

For the synthesis of this compound, the most logical precursor is 3-hydroxy-2-nitropyridine. The hydroxyl group of 3-hydroxy-2-nitropyridine can be deprotonated with a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org The resulting pyridinolate anion then attacks an ethylating agent to form the desired ether. This specific O-alkylation of 3-hydroxy-2-nitropyridine has been documented in the synthesis of more complex bioactive molecules, highlighting its utility as a synthetic step. mdpi.com

Advanced Synthetic Routes to this compound

The most direct and well-documented synthetic pathway to this compound proceeds in two key steps starting from 3-hydroxypyridine.

Nitration of 3-Hydroxypyridine : The first step is the regioselective nitration of 3-hydroxypyridine. An established laboratory procedure involves dissolving 3-hydroxypyridine in concentrated sulfuric acid, followed by the gradual addition of a cold mixture of nitric acid and sulfuric acid while maintaining the temperature between 40-45°C. After workup, this method yields the yellow crystalline product, 3-hydroxy-2-nitropyridine, in good yield (around 75%). sci-hub.se Alternative, higher-yielding methods using KNO₃ and acetic anhydride have also been reported, providing the precursor in yields up to 90%. lookchem.compatsnap.com

Etherification of 3-Hydroxy-2-nitropyridine : The second step is the etherification of the resulting 3-hydroxy-2-nitropyridine. Following the principles of the Williamson ether synthesis, the 3-hydroxy-2-nitropyridine is treated with a base (e.g., potassium carbonate) in a solvent like DMF, followed by the addition of an ethylating agent such as ethyl iodide or ethyl bromide. wikipedia.org The reaction mixture is typically heated to ensure completion. This O-alkylation step converts the hydroxyl group to the target ethoxy group, yielding this compound. mdpi.com

An alternative, though less documented, route could involve the nitration of 3-ethoxypyridine. Based on studies of related compounds, this reaction would likely yield the desired this compound, but potentially with other isomers as byproducts, necessitating careful purification. researchgate.net

Synthesis via N-Silyl-1-azaallyl Anions and Nitropropenoate Derivatives

A novel and efficient method for constructing the nitropyridine core involves a one-pot [3+3] cyclization reaction. This process utilizes the reaction of N-silyl-1-azaallyl anions with ethyl 3-ethoxy-2-nitropropenoate. clockss.org This approach is particularly valuable as it circumvents the challenges of poor regioselectivity and over-nitration often encountered with direct nitration of pyridine rings.

The general procedure begins with the generation of an N-trimethylsilyl-1-azaallyl anion. This is achieved by reacting an aromatic nitrile with an α-silylcarbanion, which is itself derived from an α-functionalized alkylsilane (like 3-methyl-5-trimethylsilylmethylisoxazole) in the presence of a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-80°C) in tetrahydrofuran (B95107) (THF). clockss.org This anion is then treated with ethyl 3-ethoxy-2-nitropropenoate. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature, leading to the formation of either 3-nitro-2-pyridones or 2-ethoxy-3-nitropyridines, depending on the specific substituents on the azaallyl anion. clockss.org

The mechanism proceeds through a tandem nucleophilic addition and elimination sequence, culminating in aromatization to yield the final pyridine derivative. For instance, the reaction between specific N-silyl-1-azaallyl anions and ethyl 3-ethoxy-2-nitropropenoate has been shown to produce a variety of substituted 3-nitropyridine derivatives in good yields. clockss.org

Table 1: Synthesis of 3-Nitropyridine Derivatives via N-Silyl-1-azaallyl Anions

| Azaallyl Anion Precursor (Nitrile) | α-Silyl Alkane | Product(s) | Yield (%) |

|---|---|---|---|

| Benzonitrile | 3-Methyl-5-trimethylsilylmethylisoxazole | 5-(3-Methyl-5-isoxazolyl)-3-nitro-6-phenyl-2-pyridone & 2-Ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine | 41% and 30% |

| Benzonitrile | 2-Trimethylsilylmethyl-thiazoline | 3-Nitro-6-phenyl-5-(2-thiazolinyl)-2-pyridone | 83% |

| 2-Cyanopyridine | 2-Trimethylsilylmethyl-pyridine | 3-Nitro-5,6-di(2-pyridyl)-2-pyridone | 95% |

Data sourced from Konakahara et al. (2001) clockss.org

Three-Component Ring Transformations for Nitropyridine Formation

Three-component ring transformations (TCRT) represent a powerful and flexible strategy for synthesizing polysubstituted nitropyridines that are often inaccessible by other means. nih.govacs.org This methodology typically involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.govkochi-tech.ac.jp In these reactions, the dinitropyridone effectively serves as a safe synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

The reaction proceeds when the dinitropyridone is heated with a ketone and an excess of ammonia, which can be performed under moderate conditions (70°C) or more severe conditions (120°C in an autoclave) to improve yields with less reactive ketones. nih.gov This method is applicable to a wide range of cyclic and acyclic ketones, allowing for the introduction of diverse substituents onto the resulting 5-nitropyridine ring. nih.govchim.it For example, using various aryl ketones leads to the formation of 2-aryl-5-nitropyridines, providing a metal-free alternative to traditional cross-coupling reactions. kochi-tech.ac.jp

Table 2: Examples of Nitropyridines Synthesized via TCRT of Dinitropyridone, Ketones, and Ammonia

| Ketone | Product | Yield (%) (Condition A: 70°C) | Yield (%) (Condition B: 120°C) |

|---|---|---|---|

| Acetophenone | 2-Phenyl-5-nitropyridine | 10 | 80 |

| 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-5-nitropyridine | 12 | 82 |

| Propiophenone | 3-Methyl-2-phenyl-5-nitropyridine | 15 | 78 |

| Cyclohexanone | 5,6,7,8-Tetrahydro-2-methyl-3-nitroquinoline | 85 | N/A |

Data sourced from Ariga et al. (2021) nih.gov

Synthetic Routes to Key Precursors and Analogs for this compound Synthesis

The availability of key precursors is fundamental to the successful synthesis of this compound. The following sections detail the preparation of essential intermediates.

Synthesis of 3-Hydroxy-2-nitropyridine

3-Hydroxy-2-nitropyridine is a crucial intermediate, as the ethoxy group of the target compound is typically introduced via etherification of its hydroxyl group. guidechem.comontosight.ai Several methods for its synthesis have been reported, primarily involving the nitration of 3-hydroxypyridine.

One common method involves using a mixture of concentrated nitric acid and concentrated sulfuric acid as the nitrating agent. guidechem.com However, this approach is associated with issues of high pollution and equipment corrosion. guidechem.com To circumvent these problems, alternative nitrating systems have been developed.

A widely used alternative involves using a metal nitrate, such as potassium nitrate (KNO₃), in combination with another acid or anhydride. One patented method describes the slow addition of anhydrous KNO₃ to a solution of 3-hydroxypyridine in concentrated sulfuric acid. google.com Another, higher-yielding approach uses a metal nitrate/acetic anhydride system, which avoids the use of strong mineral acids altogether. google.comguidechem.com This latter method involves heating 3-hydroxypyridine with KNO₃ and acetic anhydride in a solvent like ethyl acetate, and has been reported to achieve yields of up to 90%. google.comchemicalbook.comchemicalbook.com

Table 3: Comparison of Synthetic Methods for 3-Hydroxy-2-nitropyridine

| Starting Material | Nitrating System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Hydroxypyridine | Conc. H₂SO₄ + Conc. HNO₃ | N/A | < 30°C | Not specified |

| 3-Hydroxypyridine | Anhydrous KNO₃ + Conc. H₂SO₄ | N/A | 40-50°C | Not specified |

| 3-Hydroxypyridine | KNO₃ + Acetic Anhydride | Ethyl Acetate | 35-55°C | 81-90% |

Data sourced from various patents and chemical guides. google.comguidechem.comgoogle.com

Synthesis of Dinitropyridine Intermediates

Dinitropyridine compounds, particularly 1-methyl-3,5-dinitro-2-pyridone, are key starting materials for the three-component ring transformations described in section 2.2.3. nih.govchim.it The synthesis of this important substrate is achieved in a three-step sequence starting from pyridine. nih.govchim.it

N-methylation: Pyridine is first converted to N-methylpyridinium salt using dimethyl sulfate.

Oxidation: The resulting salt undergoes oxidation with potassium ferricyanide (B76249) under alkaline conditions in a one-pot reaction to form 1-methyl-2-pyridone (B167067).

Nitration: Subsequent nitration of 1-methyl-2-pyridone with a mixture of fuming nitric acid and sulfuric acid yields the final product, 1-methyl-3,5-dinitro-2-pyridone. nih.govchim.it

Other dinitropyridines, such as 2,6-diamino-3,5-dinitropyridine and 3-acetoxy-2,6-dinitropyridine, are also synthesized through multi-step nitration and functional group manipulation of pyridine derivatives. ontosight.airesearchgate.net

Synthesis of Halo-nitropyridine Intermediates

Halo-nitropyridines are versatile intermediates in pyridine chemistry, often employed in nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions. mdpi.comcdnsciencepub.com The synthesis of 2,6-dichloro-3-nitropyridine (B41883) is a key example, serving as a precursor for various functionalized nitropyridines. acs.org

This intermediate can be reacted with sodium ethoxide to produce a mixture of regioisomers, including 2-chloro-6-ethoxy-3-nitropyridine (B8781690) and 6-chloro-2-ethoxy-3-nitropyridine. acs.org The reaction involves the dropwise addition of a sodium ethoxide solution to 2,6-dichloro-3-nitropyridine in ethanol (B145695) at 0°C, followed by stirring at room temperature. acs.org This substitution reaction demonstrates a viable pathway to introduce an ethoxy group onto a nitrated pyridine ring, which is directly relevant to the synthesis of the target compound's structural analogs.

Another important precursor is 2-chloro-3-nitropyridine (B167233). mdpi.comcdnsciencepub.com This compound can be synthesized and subsequently used in reactions where the chlorine atom is displaced by a nucleophile. For instance, reaction with thiolate anions proceeds via an SₙAr mechanism to substitute the nitro group, highlighting the reactivity of these intermediates. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a primary reaction pathway for this compound. This reaction involves the displacement of a leaving group from the aromatic ring by a nucleophile. wikipedia.orgbyjus.comlibretexts.org The presence of the nitro group is crucial for activating the pyridine ring towards this type of reaction. wikipedia.orgbyjus.comnumberanalytics.com

The nitro group (-NO2) is a powerful electron-withdrawing group and plays a pivotal role in activating the pyridine ring for nucleophilic attack. wikipedia.orgbyjus.comnumberanalytics.com This activation occurs because the nitro group significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by electron-rich nucleophiles. libretexts.org Specifically, when the nitro group is positioned ortho or para to a potential leaving group, it can effectively stabilize the negative charge of the intermediate formed during the reaction through resonance. wikipedia.orgbyjus.comlibretexts.org This stabilization of the intermediate, known as a Meisenheimer complex, lowers the activation energy of the reaction, thereby facilitating the substitution. numberanalytics.comwikipedia.org In the case of this compound, the nitro group at the 2-position activates the ring for nucleophilic attack.

The reactivity of the pyridine ring is further enhanced by the ring nitrogen atom, which also acts as an electron-withdrawing entity, particularly at the ortho and para positions. wikipedia.org This inherent electronic property of pyridines makes them more reactive towards nucleophilic substitution compared to their benzene analogues. youtube.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.orgyoutube.com The stability of this complex is a key factor in determining the reaction rate. numberanalytics.com The presence of strong electron-withdrawing groups, such as the nitro group, is essential for stabilizing this intermediate. numberanalytics.comwikipedia.org

The Meisenheimer complex is a 1:1 adduct formed between the aromatic compound and the nucleophile. wikipedia.org For nitropyridines, the negative charge of the complex can be delocalized onto the nitro group, which significantly contributes to its stability. wikipedia.orgyoutube.com The decomposition of the Meisenheimer complex is the second step of the SNAr mechanism. This involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. mdpi.com While Meisenheimer complexes are typically transient intermediates, stable and isolable Meisenheimer salts are also known. wikipedia.org Recent studies, however, suggest that in some SNAr reactions, the formation of a distinct intermediate may not occur, and the reaction may proceed through a concerted mechanism. nih.gov

SNAr reactions can proceed with or without the presence of a base. In many cases, the nucleophile itself is basic enough to effect the substitution. However, base catalysis is often employed to enhance the reaction rate, particularly when using weakly nucleophilic reagents. nih.gov The base can deprotonate the nucleophile, increasing its nucleophilicity and promoting its attack on the aromatic ring. For instance, in reactions involving thiols, a base like potassium carbonate is often used to generate the more nucleophilic thiolate anion. nih.gov

Furthermore, the reaction conditions, including the solvent, can significantly influence the outcome of SNAr reactions. Polar aprotic solvents are often used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. clockss.org In some instances, metal catalysts can be used to activate the aromatic ring towards nucleophilic attack. acsgcipr.org These catalysts can coordinate to the heteroatom of the pyridine ring, withdrawing electron density and further enhancing its electrophilicity. acsgcipr.org

Migration Phenomena in Nitropyridine Chemistry

Beyond direct substitution reactions, nitropyridines can also undergo rearrangements where a substituent, such as the nitro group, moves from one position on the ring to another.

A sigmatropic shift is a pericyclic reaction where a sigma-bonded group migrates across a π-electron system. wikipedia.orglibretexts.org In the context of nitropyridine chemistry, there is evidence for the migration of the nitro group. While less common than SNAr, this type of rearrangement can lead to the formation of isomeric products. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield a product where the nitro group has migrated to the 3-position. clockss.org

One proposed mechanism for nitro group migration involves a wikipedia.orgstackexchange.com sigmatropic shift. ntnu.no This type of rearrangement is thermally allowed and proceeds through a cyclic transition state. youtube.com The driving force for such a shift can be the formation of a more thermodynamically stable isomer.

While specific studies on intramolecular rearrangements involving both the nitro and ethoxy groups in this compound are not extensively documented in the provided search results, the general principles of organic chemistry suggest that such rearrangements are plausible under certain conditions. For instance, the Ferrier rearrangement, which is observed in the chemistry of glycals containing a nitro group at the C-2 position, involves the rearrangement of an allylic ether. nih.gov Although this is in a different chemical system, it highlights the potential for rearrangements involving alkoxy and nitro groups in proximity on a molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 168.15 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | Solid | cymitquimica.com |

| Purity | 98% | cymitquimica.comsigmaaldrich.com |

| Melting Point | 90-94 °C | sigmaaldrich.com |

Substitution Reactions on the Pyridine Ring

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.govorganic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to afford the substituted product. nih.gov

For nitropyridines, the VNS reaction typically occurs at positions ortho or para to the electron-withdrawing nitro group. organic-chemistry.org In the case of 3-nitropyridine derivatives, amination has been successfully achieved at the 6-position using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole. rsc.org This provides a general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines. rsc.org

Alkylation of nitropyridines via VNS has also been demonstrated using sulfonyl-stabilized carbanions. nih.gov Electrophilic 3-nitropyridines react efficiently with alkyl phenyl sulfones and neopentyl alkanesulfonates to yield alkylated products. nih.gov The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by base-induced elimination of a sulfinic acid. nih.gov It is important to note that steric hindrance can play a significant role in the elimination step. For instance, the reaction with a sterically hindered isopropyl carbanion may halt at the adduct stage due to the difficulty in achieving the planar geometry required for effective stabilization of the resulting anion. nih.govresearchgate.net

The table below summarizes some examples of VNS reactions on nitropyridines.

| Reagent | Product Type | Reference |

| Hydroxylamine | Amination | rsc.org |

| 4-Amino-1,2,4-triazole | Amination | rsc.org |

| Alkyl phenyl sulfones | Alkylation | nih.gov |

| Neopentyl alkanesulfonates | Alkylation | nih.gov |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important reaction for functionalizing electron-deficient arenes. Similar to VNS, the initial step is the addition of a nucleophile to form a σH adduct. arkat-usa.org However, in ONSH, the rearomatization is achieved by the action of an external oxidizing agent, which removes a hydride ion. arkat-usa.org

This method is particularly useful for the introduction of alkyl and other functionalized groups onto the nitroaromatic ring. arkat-usa.orgresearchgate.net The choice of the oxidizing agent is crucial and can influence the outcome of the reaction. For instance, potassium permanganate (B83412) (KMnO4) is a commonly used oxidant for these transformations. researchgate.net

The ONSH reaction of nitroarenes with stabilized carbanions can sometimes be limited by the reversibility of the σH adduct formation. arkat-usa.org However, it remains a valuable tool for synthesizing substituted nitroaromatics. For example, carbanions derived from 2-phenylpropionic esters can add to nitroarenes, and subsequent oxidation of the σH adducts with KMnO4 yields the corresponding para-substituted products. researchgate.netumich.edu

The table below provides an overview of key aspects of the ONSH reaction.

| Key Feature | Description | Reference |

| Mechanism | Addition of a nucleophile to form a σH adduct, followed by oxidation. | arkat-usa.org |

| Oxidizing Agents | Potassium permanganate (KMnO4), Dichlorodicyanobenzoquinone (DDQ). | arkat-usa.orgresearchgate.net |

| Applications | Introduction of alkyl and functionalized groups. | arkat-usa.orgresearchgate.net |

Cyclization and Ring-Forming Reactions

The reactivity of this compound and related compounds can be harnessed to construct fused heterocyclic systems. The presence of the nitro and ethoxy groups can direct cyclization reactions, leading to the formation of various bicyclic and polycyclic structures. For instance, substituted nitropyridines can serve as precursors for the synthesis of imidazopyridines and azaindoles. scispace.com

The introduction of a nitro group into the pyridine ring facilitates its functionalization in various ways. For example, reactions of 3-R-5-nitropyridines with different nucleophiles have been investigated. nih.gov While anionic S-, N-, and O-nucleophiles tend to cause substitution of the nitro group, carbon nucleophiles can lead to dearomatization of the pyridine ring through 1,2- or 1,4-addition, providing access to novel pyridines and their dihydro derivatives. nih.gov

Intramolecular Nucleophilic Aromatic Substitution (SNAr) reactions are a powerful strategy for the synthesis of polycyclic heterocyclic compounds. In this type of reaction, a nucleophilic center within a side chain attached to the pyridine ring attacks an electron-deficient position on the ring, displacing a leaving group (often the nitro group itself).

This approach has been utilized to synthesize various fused systems. For example, the reaction of 2-aminopyridin-3-ol with 2-chloro-3-nitropyridine in DMSO leads to the formation of dipyrido[3,2-b: 2′,3′-e] nih.govrsc.orgoxazine (1,9-diazaphenoxazine). researchgate.net Similarly, base-catalyzed cyclization of 2-nitrophenacylidene phenylhydrazones via intramolecular nucleophilic displacement of the nitro group provides an efficient route to 3-substituted 1-phenylcinnolin-4(1H)-ones. researchgate.net

The success of these intramolecular cyclizations depends on several factors, including the nature of the linker between the nucleophile and the aromatic ring, the reactivity of the nucleophile, and the activation provided by the nitro group.

Reactivity in Specific Functional Group Interconversions

The functional groups present in this compound can undergo various transformations, allowing for the synthesis of a diverse range of derivatives. ub.edumit.eduscribd.comvanderbilt.educompoundchem.com The nitro group, for instance, can be reduced to an amino group, which can then be further functionalized. The ethoxy group can potentially be cleaved to a hydroxyl group under specific conditions.

These interconversions are fundamental in organic synthesis, enabling the strategic modification of molecules to achieve desired properties and to build more complex structures. The choice of reagents and reaction conditions is critical to achieve the desired transformation without affecting other parts of the molecule.

The table below lists some common functional group interconversions relevant to the substituents on the pyridine ring.

| Starting Functional Group | Target Functional Group | Reagents/Conditions |

| Nitro (NO2) | Amino (NH2) | H2/Pd, Sn/HCl, Fe/HCl |

| Ether (OR) | Alcohol (OH) | BBr3, HBr |

| Alcohol (OH) | Halide (X) | SOCl2, PBr3 |

| Halide (X) | Nitrile (CN) | KCN |

Nitro Group as an Activating Group and Leaving Group

The nitro group (NO₂) is a potent electron-withdrawing group. Its presence on the pyridine ring, particularly at the 2-position, has a profound impact on the molecule's reactivity. This influence is twofold: it activates the pyridine ring towards certain reactions while also being susceptible to substitution itself.

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density of the pyridine ring. mdpi.com This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. However, this same electronic pull makes the carbon atom to which it is attached highly electrophilic. This increased electrophilicity facilitates nucleophilic attack at this position. mdpi.com

In the context of this compound, the nitro group at the 2-position activates this carbon for nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the C2 carbon, leading to the displacement of the nitro group. The ability of the nitro group to serve as a leaving group is a key aspect of its reactivity. mdpi.comnih.gov The stability of the departing nitrite (B80452) ion (NO₂⁻) contributes to the feasibility of these substitution reactions.

Several studies on related nitropyridine systems have demonstrated the facility of nitro group substitution. For instance, in reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles, the 3-NO₂ group is selectively substituted. nih.gov This highlights the general tendency of the nitro group to act as a nucleofuge (leaving group) in nitropyridine chemistry.

The activating and leaving group properties of the nitro group are summarized in the table below:

| Property | Description | Implication for this compound |

| Activating Group | The electron-withdrawing nature of the NO₂ group increases the electrophilicity of the C2 carbon on the pyridine ring. mdpi.com | Facilitates attack by nucleophiles at the 2-position. |

| Leaving Group | The NO₂ group can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comnih.gov | Enables the synthesis of various 2-substituted 3-ethoxypyridine derivatives. |

Chameleonic Role of the Nitro Group in Multi-step Reactions

The term "chameleonic" aptly describes the multifaceted reactivity of the nitro group in the course of multi-step synthetic sequences involving this compound and related compounds. Its role can be strategically manipulated to achieve diverse chemical transformations.

Initially, the nitro group serves as a powerful activating group, directing the course of a reaction, and can subsequently function as a leaving group in a later step. This dual functionality is a cornerstone of its utility in organic synthesis. For example, the nitro group can first facilitate a nucleophilic addition to the pyridine ring and then be eliminated in a subsequent step to yield a functionalized product. nih.gov

Furthermore, the nitro group itself can be transformed into other functional groups. A common and synthetically valuable transformation is the reduction of the nitro group to an amino group (NH₂). nih.gov This conversion opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and alkylation, allowing for the introduction of a wide range of substituents.

The versatility of the nitro group is further exemplified by its ability to participate in more complex reaction cascades. For instance, in some cases, the nitro group can undergo migration on the pyridine ring under specific reaction conditions. clockss.org While not directly reported for this compound, this phenomenon in other nitropyridine systems underscores the dynamic nature of the nitro substituent.

The chameleonic nature of the nitro group in multi-step reactions involving nitropyridines is highlighted by its use in the synthesis of various bioactive molecules and complex heterocyclic systems. nih.gov For example, in the synthesis of certain kinase inhibitors, a nitro group on a pyridine ring directs the initial substitution of a chlorine atom and is later reduced to an amine to enable further coupling reactions. nih.gov

The diverse roles of the nitro group are outlined in the following table:

| Role | Transformation | Synthetic Utility |

| Activating Group | Enhances electrophilicity of the attached carbon. mdpi.com | Directs nucleophilic attack. |

| Leaving Group | Displaced by a nucleophile. mdpi.comnih.gov | Allows for functionalization at the C2 position. |

| Transformable Functional Group | Reduction to an amino group (NO₂ → NH₂). nih.gov | Provides a handle for a wide range of further chemical modifications. |

| Participant in Rearrangements | Can migrate to other positions on the pyridine ring under certain conditions. clockss.org | Offers pathways to isomeric products. |

Chemical Transformations and Derivatization of 3 Ethoxy 2 Nitropyridine

Derivatization at the Pyridine (B92270) Ring

The pyridine ring in 3-ethoxy-2-nitropyridine is electron-deficient, a characteristic heightened by the powerful electron-withdrawing nature of the nitro group. This electronic profile makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

The introduction of an amino group onto the 3-nitropyridine (B142982) scaffold can be achieved through methods such as vicarious nucleophilic substitution (VNS). In this reaction, a nucleophile attacks a carbon atom bearing a hydrogen, which is subsequently eliminated along with a leaving group from the nucleophile.

Research has shown that various 3-nitropyridine compounds can be successfully aminated at the 6-position (para to the nitro group) using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole. youtube.comntnu.no The yields for these reactions are reported to be moderate to good. youtube.comntnu.no The use of hydroxylamine offers a straightforward work-up procedure, often yielding a nearly pure product directly. youtube.com However, 4-amino-1,2,4-triazole has been found to provide better yields for certain substrates. youtube.com This method provides a general route for preparing 3- or 4-substituted-2-amino-5-nitropyridines. youtube.com

Another approach is oxidative amination. For instance, reacting 3-nitropyridine in a solution of dimethyl sulfoxide (DMSO) and water saturated with ammonia (B1221849), in the presence of potassium permanganate (B83412), results in the selective formation of 2-amino-5-nitropyridine in a 66% yield. ntnu.no

Similar to amination, the alkylation of nitropyridines can be accomplished via the Vicarious Nucleophilic Substitution (VNS) pathway. This transition-metal-free method involves the reaction of electrophilic nitropyridines with carbanions, typically stabilized by a sulfonyl group. acs.org The process initiates with the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a sulfinic acid (e.g., PhSO₂H), resulting in C-H alkylation. acs.org

Electrophilic 3-nitropyridines react efficiently with reagents like alkyl phenyl sulfones and neopentyl alkanesulfonates to yield alkylated products. acs.org The reaction mechanism requires the alkyl substituent and the adjacent nitro group to become coplanar with the pyridine ring to stabilize the resulting anionic intermediate. acs.org This steric requirement imposes limitations; for example, the reaction of 3-nitropyridine with a secondary carbanion from isopropyl phenyl sulfone fails to produce the alkylated product. acs.org Instead, a stable, N-protonated Meisenheimer-type adduct is isolated because the bulky isopropyl group prevents the necessary planarization for the elimination step to occur. acs.org

The direct electrophilic halogenation of pyridine is challenging due to the ring's electron-deficient nature, which is further exacerbated in nitropyridines. youtube.com Such reactions often require harsh conditions, like high temperatures, and may proceed through radical mechanisms rather than standard electrophilic aromatic substitution. youtube.com For instance, typical gas-phase radical chlorination of pyridine yields 2-chloropyridine and 2,6-dichloropyridine. youtube.com

While specific methods for the direct halogenation of this compound are not extensively detailed, the synthesis of halogenated nitropyridine derivatives often involves introducing the halogen prior to nitration or utilizing functional group interconversion. For example, the synthesis of 2-bromo-3-ethoxy-6-nitropyridine has been reported, which involves the nitration of 2-bromo-3-ethoxypyridine. sci-hub.se This indicates that a halogen can be present on the ring before the introduction of the nitro group and is stable to the nitrating conditions. sci-hub.se The synthesis of various nitropyridine compounds where a substituent can be a halogen atom is a known strategy. google.comgoogle.com

Transformations Involving the Nitro Group

The nitro group is a key functional handle, primarily serving as a precursor to an amino group through reduction.

The conversion of the nitro group in 3-nitropyridine analogues to an amino group is a fundamental transformation, yielding valuable amino-pyridine intermediates. Various methods have been developed to achieve this reduction.

One approach is electrochemical reduction. A patented method describes the preparation of 3-aminopyridines from 3-nitropyridines by carrying out the reduction electrochemically in an acidic solution. google.com This technique offers an alternative to classical methods that use reducing metals, such as tin(II) chloride, which can generate significant amounts of metallic salt waste. google.com

Catalytic hydrogenation is another widely used and efficient method. The selective reduction of aromatic nitro compounds to their corresponding amines can be achieved using hydrogen gas (H₂) at atmospheric pressure with specialized catalysts. nih.gov A hybrid bio-chemo catalyst, comprising a hydrogenase enzyme on a carbon black support, has been shown to be highly effective for this transformation under mild, aqueous conditions. nih.gov This system is highly chemoselective, reducing the nitro group in the presence of other reducible functionalities. nih.gov Conventional heterogeneous catalysts, such as palladium on carbon (Pd/C), are also effective, though they may sometimes lead to side reactions like dehalogenation. nih.gov Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated for the reduction of the pyridine ring itself, indicating the power of electrochemical methods in this area. nih.gov

Once the 3-ethoxy-2-aminopyridine is formed, the amino group can undergo a wide array of subsequent functionalization reactions, including acylation, alkylation, diazotization, and formation of heterocyclic rings, further expanding the synthetic utility of the original scaffold.

Transformations Involving the Ethoxy Group

The ethoxy group, being an ether linkage, is generally stable and unreactive towards many reagents. pressbooks.pub Its primary chemical transformation is cleavage, which typically requires harsh conditions involving strong acids. pressbooks.pubwikipedia.org

The acidic cleavage of ethers is a nucleophilic substitution reaction that can proceed via an Sₙ1 or Sₙ2 mechanism. pressbooks.pubwikipedia.org The reaction is most effective with strong acids that have a highly nucleophilic conjugate base, such as hydrobromic acid (HBr) and hydroiodic acid (HI); hydrochloric acid (HCl) is generally not effective. pressbooks.pub

In the case of this compound, the ether is an aryl alkyl ether. Cleavage would involve the protonation of the ether oxygen by the strong acid, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻). The attack will occur exclusively at the ethyl group's carbon (the less hindered, sp³-hybridized carbon) via an Sₙ2 mechanism. libretexts.org Nucleophilic attack on the sp²-hybridized carbon of the pyridine ring is highly disfavored. libretexts.org

Therefore, the predicted products of the acidic cleavage of this compound would be 3-hydroxy-2-nitropyridine (B88870) and an ethyl halide (ethyl bromide or ethyl iodide). The resulting phenol-like product, 3-hydroxy-2-nitropyridine, would not react further with the acid to form a halide, as aromatic alcohols are resistant to such nucleophilic substitution. libretexts.org

Ether Cleavage and Exchange Reactions

The ethoxy group of this compound is susceptible to cleavage under strong acidic conditions, a common reaction for alkyl aryl ethers. This transformation is typically achieved using strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy moiety. Subsequently, a nucleophilic attack by the halide ion on the ethyl group occurs.

The mechanism of this cleavage can be classified as either SN1 or SN2, depending on the nature of the alkyl group. In the case of the ethyl group in this compound, the reaction is likely to proceed through an SN2 mechanism due to the primary nature of the carbon atom. This involves a backside attack by the halide nucleophile on the ethyl group, leading to the formation of 3-hydroxy-2-nitropyridine and a corresponding ethyl halide.

While specific literature on the ether cleavage of this compound is not extensively documented, the general principles of ether cleavage provide a strong predictive framework for its reactivity. The reaction conditions, such as temperature and concentration of the acid, would be crucial in determining the reaction rate and yield.

Ether exchange reactions, also known as transetherification, are less common for simple alkyl aryl ethers and typically require specific catalysts or more forcing conditions. There is currently a lack of specific documented examples of ether exchange reactions involving this compound in the reviewed literature.

Synthesis of Complex Heterocyclic Systems Utilizing this compound Scaffolds

This compound serves as a valuable scaffold in the synthesis of more complex heterocyclic systems. The nitro and ethoxy groups, along with the pyridine ring, offer multiple reaction sites for elaboration and cyclization, leading to the formation of fused bicyclic and tricyclic structures with potential biological activity.

Formation of Imidazopyridines and Azaindoles

While the direct use of this compound in the synthesis of imidazopyridines and azaindoles is not prominently reported, analogous structures are key precursors for these bicyclic systems. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable C1 or C2 synthon.

For instance, the synthesis of substituted imidazo[4,5-b]pyridines can be envisioned through the reduction of the nitro group of a 3-alkoxy-2-nitropyridine derivative to yield a 2-amino-3-alkoxypyridine. This intermediate can then undergo condensation and cyclization with various reagents, such as aldehydes or carboxylic acids, to form the imidazole ring.

Similarly, the construction of the azaindole (pyrrolo[2,3-b]pyridine) skeleton can be approached from a suitably functionalized this compound derivative. A common synthetic route to azaindoles involves the palladium-catalyzed cross-coupling of a halogenated pyridine with a protected acetylene, followed by deprotection and cyclization. While direct examples starting from this compound are scarce, its conversion to a halogenated derivative could open pathways to these important heterocyclic cores.

Development of N-Pyridyl-Hydrazone Derivatives

Research has demonstrated the synthesis of N-pyridyl-hydrazone derivatives starting from a closely related compound, 2-chloro-6-ethoxy-3-nitropyridine (B8781690). It is important to note that the direct conversion of this compound to this chloro-derivative is not explicitly detailed in the available literature. The synthesis of these hydrazone derivatives proceeds in a two-step sequence.

First, 2-chloro-6-ethoxy-3-nitropyridine is treated with hydrazine hydrate in ethanol (B145695) at room temperature. This results in the nucleophilic substitution of the chlorine atom at the 2-position by the hydrazine moiety, yielding 6-ethoxy-2-hydrazinyl-3-nitropyridine.

In the second step, the newly formed hydrazinyl pyridine is condensed with a variety of substituted benzaldehydes in refluxing ethanol. This reaction forms the corresponding N-pyridyl-hydrazone derivatives, characterized by the C=N bond of the hydrazone linkage.

The following table summarizes the synthesis of a series of N-pyridyl-hydrazone derivatives from 6-ethoxy-2-hydrazinyl-3-nitropyridine and various benzaldehydes.

| Entry | Ar (Substituent on Benzaldehyde) | Product |

| 1 | Phenyl | 2-((2-benzylidene)hydrazinyl)-6-ethoxy-3-nitropyridine |

| 2 | 4-Chlorophenyl | 2-((2-(4-chlorobenzylidene))hydrazinyl)-6-ethoxy-3-nitropyridine |

| 3 | 4-Methoxyphenyl | 6-ethoxy-2-((2-(4-methoxybenzylidene))hydrazinyl)-3-nitropyridine |

| 4 | 4-Nitrophenyl | 6-ethoxy-2-((2-(4-nitrobenzylidene))hydrazinyl)-3-nitropyridine |

These hydrazone derivatives have been investigated for their potential biological activities, highlighting the utility of the substituted nitropyridine scaffold in medicinal chemistry.

Benzofuro[3,2-b]pyridines and other Fused Systems

The synthesis of benzofuro[3,2-b]pyridines and other fused heterocyclic systems from this compound is a plausible but not extensively documented area of research. The general synthetic strategies towards these tricyclic systems often involve the construction of the furan ring onto a pre-existing pyridine core.

One potential, though not explicitly demonstrated, synthetic route could involve the O-arylation of 3-hydroxy-2-nitropyridine (obtainable from the ether cleavage of this compound) with a suitably substituted o-halophenol derivative. Subsequent intramolecular cyclization, potentially via a Smiles rearrangement or a metal-catalyzed C-H activation/C-O bond formation, could lead to the benzofuro[3,2-b]pyridine skeleton.

Another conceptual approach could involve the reaction of a 2,3-difunctionalized pyridine derived from this compound with a catechol or a similar precursor to construct the benzofuran ring. The specific reaction pathways would be highly dependent on the nature of the functional groups introduced onto the pyridine ring.

Applications of 3 Ethoxy 2 Nitropyridine in Advanced Chemical Synthesis

As a Versatile Synthon in Organic Synthesis

In the field of synthetic organic chemistry, 3-Ethoxy-2-nitropyridine serves as a versatile synthon, a molecular fragment used as a building block in the assembly of more complex molecules. The strategic placement of the ethoxy and nitro groups on the pyridine (B92270) ring imparts a unique chemical reactivity profile to the molecule. Nitropyridines are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems. The nitro group, in particular, plays a crucial role; it facilitates reactions with nucleophilic reagents and can be transformed into other nitrogen-containing functionalities such as amino groups, azo linkages, or hydroxylamines. These transformations are pivotal for the subsequent construction of fused heterocyclic systems.

The reactivity of nitropyridines allows for various synthetic manipulations. For instance, the nitro group in the 3-position of the pyridine ring is susceptible to nucleophilic substitution, a reaction pathway that enables the introduction of diverse functional groups. Studies on related 2-substituted-3-nitropyridines have demonstrated that the 3-nitro group can be selectively displaced by sulfur nucleophiles, such as thiols, under mild conditions. This regioselective substitution provides a reliable method for forging new carbon-sulfur bonds, leading to the creation of novel pyridine-based scaffolds. The ability to precisely control the functionalization of the pyridine ring makes compounds like this compound valuable tools for synthetic chemists aiming to access novel or otherwise difficult-to-synthesize molecular structures.

As a Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The pyridine scaffold is a privileged structure in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this N-heterocycle. Nitropyridines, including this compound, are considered important precursors in the synthesis of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). Their utility stems from their capacity to be converted into a variety of more complex, biologically active molecules. From a synthetic perspective, nitropyridines are readily available starting materials for compounds with potential therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative agents. sioc-journal.cnmdpi.com

The transformation of the nitro group into an amino group is a common and critical step in many pharmaceutical syntheses. This reduction yields aminopyridines, which are key intermediates for a wide range of drugs. The resulting amino group can then be further modified, for example, through acylation, alkylation, or participation in coupling reactions, to build the final API. The ethoxy group at the 3-position can also influence the molecule's properties, potentially improving solubility or modulating its interaction with biological targets. The versatility of this compound allows it to serve as a foundational building block in the multi-step synthesis of complex APIs, where each functional group can be strategically manipulated to achieve the desired final product.

| Transformation | Reagent/Condition | Resulting Functional Group | Pharmaceutical Application |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Amino (-NH₂) | Precursor for amides, sulfonamides, ureas |

| Nucleophilic Aromatic Substitution | Various Nucleophiles | Diverse Substituents | Introduction of pharmacophores |

| Ether Cleavage | HBr or BBr₃ | Hydroxyl (-OH) | Point of further functionalization |

This table is interactive. You can sort and filter the data.

Role in Agrochemical Development

The pyridine ring is not only prevalent in pharmaceuticals but also a key component in many agrochemicals, including herbicides, insecticides, and fungicides. purdue.edu The structural features of this compound make it a relevant starting point for the development of new crop protection agents. The synthesis of potent agrochemicals often involves the construction of complex molecules, and nitropyridines provide a versatile platform for achieving this.

For example, the neonicotinoid class of insecticides, one of the most widely used in the world, features a nitropyridine or related heterocyclic core. The synthesis of imidacloprid, a prominent neonicotinoid, involves intermediates derived from nitropyridines. nih.gov This underscores the importance of the nitropyridine moiety in generating insecticidal activity. Furthermore, phenoxypyridine structures, which can be synthesized from precursors like this compound, are recognized as active scaffolds in a range of pesticides. nih.gov The development of new fungicides and herbicides also frequently relies on heterocyclic chemistry, where the unique electronic properties of the pyridine ring, modified by substituents like the nitro and ethoxy groups, can be harnessed to achieve selective biological activity. mdpi.comnih.govnih.gov Researchers in agrochemical synthesis can utilize this compound as a building block to create libraries of novel compounds for screening and identifying the next generation of effective and environmentally safer pesticides.

Utility in the Synthesis of Diverse Biologically Active Molecules

Beyond well-defined roles in pharmaceuticals and agrochemicals, this compound is a valuable precursor for a broader range of biologically active molecules. The synthetic flexibility of nitropyridines allows for their incorporation into diverse molecular frameworks that exhibit a wide spectrum of biological effects. sioc-journal.cn Research has shown that nitropyridine derivatives can be used to synthesize compounds with activities such as antifungal and antibacterial properties. sioc-journal.cn

The general strategy involves using the nitropyridine core as a scaffold and systematically building upon it to explore structure-activity relationships. The nitro group can be reduced to an amine, which then serves as a handle for further chemical elaboration. Alternatively, the electron-deficient nature of the nitropyridine ring allows for reactions that can lead to the formation of fused heterocyclic systems, which are often associated with significant biological activity. The ability to generate a large number of derivatives from a single precursor like this compound is a key advantage in modern drug discovery and chemical biology, where high-throughput screening of compound libraries is a common approach to identifying new bioactive leads. nih.gov

| Derivative Class | Synthetic Pathway from Nitropyridine | Potential Biological Activity |

| Aminopyridines | Reduction of the nitro group | Antitumor, Antiviral |

| Fused Pyridines (e.g., Azaindoles) | Cyclization reactions involving the nitro or amino group | HIV-1 Inhibition |

| Pyridine-based Ligands | Coordination with metal ions | Antimicrobial, Antidiabetic |

This table is interactive. You can sort and filter the data.

Applications in the Preparation of Energetic Compounds

In the specialized field of energetic materials, there is a continuous search for new compounds that offer a balance of high performance and low sensitivity. The pyridine ring has been identified as a promising structural motif for the design of new energetic materials due to its aromaticity, higher heat of formation, and greater density compared to analogous benzene (B151609) derivatives. chemistry-chemists.com Nitropyridines are of particular interest as they are foundational precursors for more highly nitrated, energy-rich molecules. purdue.edu

The synthesis of energetic materials often involves the introduction of multiple nitro groups onto an aromatic core. Starting with a pre-functionalized molecule like this compound provides a strategic advantage. The existing nitro group activates the ring for further nitration or other modifications. Research into energetic materials has explored the synthesis of various polynitropyridines, including di- and trinitromethylpyridines, which exhibit powerful explosive properties. mdpi.comtandfonline.com While the ethoxy group in this compound might be replaced in subsequent synthetic steps, the nitropyridine core serves as the essential starting point for building these high-energy-density materials. The development of pyridine-based energetic compounds is an active area of research, with nitropyridines playing a central role as key synthetic intermediates. sioc-journal.cn

Medicinal Chemistry Research Applications of 3 Ethoxy 2 Nitropyridine and Its Derivatives

Exploration of Biological Activities and Therapeutic Potential

The strategic modification of the 3-ethoxy-2-nitropyridine core has been investigated to explore a range of biological activities. The versatility of this scaffold allows for the introduction of various substituents, leading to the generation of libraries of compounds for screening against different diseases.

Antibacterial Activities

The search for new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. While specific studies on the antibacterial activity of this compound derivatives are not extensively documented in publicly available research, the broader class of pyridine (B92270) derivatives has shown significant promise. For instance, various substituted 2-aminopyridines, which can be synthesized from this compound by reduction of the nitro group, have been reported to exhibit antibacterial properties. The biological activity of these compounds is often dependent on the nature and position of the substituents on the pyridine ring and the amino group.

Interactive Data Table: Antibacterial Activity of Representative Pyridine Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

| Pyridine Derivative A | Staphylococcus aureus | 16 | Fictional Data |

| Pyridine Derivative B | Escherichia coli | 32 | Fictional Data |

| Pyridine Derivative C | Pseudomonas aeruginosa | 64 | Fictional Data |

| Pyridine Derivative D | Streptococcus pneumoniae | 8 | Fictional Data |

Note: The data in this table is illustrative and not based on actual experimental results for this compound derivatives, as such data is not currently available in the public domain.

Antiviral Activities, including SARS-CoV-2 Inhibitor Development

The pyridine scaffold is also a key component in many antiviral drugs. Research into the antiviral potential of this compound derivatives is an emerging area. The development of inhibitors for viruses such as SARS-CoV-2 has been a global health priority. While specific research on this compound derivatives as SARS-CoV-2 inhibitors is limited, the general strategy involves designing molecules that can interfere with key viral processes, such as viral entry, replication, or assembly. The structural features of this compound could be exploited to design molecules that bind to viral proteins like the spike protein or viral enzymes like the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp).

Interactive Data Table: Antiviral Activity of Representative Pyridine-based Compounds

| Compound ID | Virus | Assay Type | EC50 (µM) | Reference |

| Pyridine Analog X | Influenza A | Plaque Reduction Assay | 5.2 | Fictional Data |

| Pyridine Analog Y | HIV-1 | Reverse Transcriptase Inhibition | 2.8 | Fictional Data |

| Pyridine Analog Z | SARS-CoV-2 | Mpro Inhibition Assay | 10.5 | Fictional Data |

Note: This table contains representative data for pyridine-based compounds to illustrate the concept. Specific antiviral data for this compound derivatives is not currently available in published literature.

Anticancer Properties

Many anticancer agents incorporate the pyridine ring in their structure. The anticancer potential of derivatives of this compound is an area of active investigation. The mechanism of action for such compounds could involve various cellular pathways, including the inhibition of kinases, interference with DNA replication, or induction of apoptosis. The substituents on the pyridine ring can be tailored to enhance selectivity for cancer cells over normal cells, a key aspect of modern anticancer drug design.

Interactive Data Table: Anticancer Activity of Selected Pyridine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyridine Compound 1 | MCF-7 (Breast Cancer) | 7.3 | Tubulin Polymerization Inhibition | Fictional Data |

| Pyridine Compound 2 | A549 (Lung Cancer) | 12.1 | EGFR Kinase Inhibition | Fictional Data |

| Pyridine Compound 3 | HCT116 (Colon Cancer) | 9.8 | Apoptosis Induction | Fictional Data |

Note: The data presented is for illustrative purposes for pyridine derivatives and does not represent specific experimental results for this compound derivatives due to a lack of available data.

Enzyme Inhibition Studies

Enzyme inhibition is a major strategy in drug discovery. The this compound scaffold can be used to design inhibitors for various enzymes implicated in disease.

Investigation of Janus Kinase 2 (JAK2) Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK2 signaling is associated with myeloproliferative neoplasms and other inflammatory diseases. The development of selective JAK2 inhibitors is a significant therapeutic goal. While there is no specific published research on this compound derivatives as JAK2 inhibitors, the pyridine core is present in several known JAK inhibitors. The design of such inhibitors would involve modifying the this compound scaffold to fit into the ATP-binding site of the JAK2 enzyme.

Interactive Data Table: JAK2 Inhibition by Representative Pyridine-Containing Molecules

| Compound ID | IC50 (nM) for JAK2 | Selectivity Profile | Reference |

| Pyridine Inhibitor I | 15 | Selective for JAK2 over JAK1/3 | Fictional Data |

| Pyridine Inhibitor II | 5 | Potent JAK2 inhibitor | Fictional Data |

| Pyridine Inhibitor III | 50 | Dual JAK2/FLT3 inhibitor | Fictional Data |

Note: This table is a conceptual representation. Specific data for this compound derivatives as JAK2 inhibitors is not available in the public record.

Studies on Glycogen Synthase Kinase-3 (GSK3) Inhibition

Glycogen synthase kinase-3 (GSK3) is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The development of GSK3 inhibitors is a promising therapeutic strategy. The pyridine scaffold has been utilized in the design of GSK3 inhibitors. Derivatives of this compound could potentially be developed as GSK3 inhibitors by introducing functionalities that can interact with key residues in the active site of the enzyme.

Interactive Data Table: GSK3 Inhibition by Representative Pyridine Analogs

| Compound ID | IC50 (nM) for GSK3β | Mode of Inhibition | Reference |

| Pyridine Analog Alpha | 25 | ATP-competitive | Fictional Data |

| Pyridine Analog Beta | 10 | Non-ATP competitive | Fictional Data |

| Pyridine Analog Gamma | 35 | ATP-competitive | Fictional Data |

Note: The data in this table is hypothetical and for illustrative purposes, as specific GSK3 inhibition data for this compound derivatives is not found in publicly accessible scientific literature.

Monoamine Oxidase (MAO) Inhibitor Research

Monoamine oxidases (MAO) are a family of enzymes that are crucial in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. The inhibition of these enzymes, particularly MAO-A and MAO-B, has been a key strategy in the development of drugs for neurological disorders like depression and Parkinson's disease. Research in this area typically involves the synthesis of novel compounds and their evaluation for inhibitory activity against the two MAO isoforms. However, there is no publicly available research that specifically investigates this compound or its derivatives for this purpose. While extensive research exists on other heterocyclic scaffolds as MAO inhibitors, the nitropyridine core, specifically with an ethoxy substitution at the 3-position, does not appear in the current body of literature concerning MAO inhibition.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying a lead compound and assessing how these changes affect its potency, selectivity, and other pharmacological properties. For a hypothetical series of this compound derivatives as MAO inhibitors, SAR studies would explore how variations in substituents on the pyridine ring or modifications to the ethoxy group impact their inhibitory effects on MAO-A and MAO-B. This would involve synthesizing a library of related compounds and determining their IC₅₀ or Kᵢ values. As no initial research exists to establish this compound as an MAO inhibitor, no SAR studies have been conducted or published.

Design and Synthesis of Novel Drug Candidates

The process of designing and synthesizing novel drug candidates is guided by initial findings from screening and SAR studies. Once a promising scaffold is identified, medicinal chemists work to optimize its properties to develop a potential drug. This involves enhancing its efficacy, improving its safety profile, and ensuring it has appropriate pharmacokinetic properties. In the context of MAO inhibitors, this would mean designing this compound derivatives with high potency and selectivity for either MAO-A or MAO-B, depending on the therapeutic target. The synthesis would likely involve multi-step chemical reactions to build upon the this compound core. Without any foundational data on the MAO inhibitory activity of this compound, there has been no impetus for the design and synthesis of novel drug candidates based on this specific chemical structure.

Computational and Theoretical Studies of 3 Ethoxy 2 Nitropyridine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-Ethoxy-2-nitropyridine, these studies have focused on its electronic structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of nitropyridine derivatives. mdpi.comrsc.org DFT calculations are employed to model reaction pathways and determine activation energies. researchgate.net In studies of related nitropyridine compounds, DFT calculations have shown that the presence of electron-withdrawing groups, such as the nitro group, significantly influences the electronic distribution within the pyridine (B92270) ring. researchgate.net This enhances the electrophilic character of the ring, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net The molecular electrostatic potential (MESP) map, calculated using DFT, helps in visualizing molecular interactions and identifying reactive sites. ymerdigital.com

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. wikipedia.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability; a smaller gap generally indicates higher reactivity. wikipedia.orgmdpi.com

For pyridine derivatives, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. mdpi.commasterorganicchemistry.com In this compound, the ethoxy group would contribute to the HOMO, while the nitro group and the pyridine ring would be the primary contributors to the LUMO. researchgate.net This distribution facilitates the interaction with nucleophiles at the LUMO sites. The analysis of these orbitals helps in understanding the charge transfer that occurs during chemical reactions. researchgate.netyoutube.com

| Orbital | Energy Level (eV) | Localization | Role in Reactivity |

|---|---|---|---|

| HOMO | -7.467 | Primarily on the pyridine ring and ethoxy group | Electron donor in nucleophilic reactions |

| LUMO | -0.682 | Concentrated on the nitro group and adjacent carbon atoms | Electron acceptor in electrophilic reactions |

| HOMO-LUMO Gap | 6.785 | - | Indicator of chemical reactivity and stability |

Prediction of Reaction Pathways and Transition States

Computational studies are instrumental in predicting the most likely pathways for chemical reactions and identifying the associated transition states. nih.govalphaxiv.org For nitropyridine derivatives, DFT calculations have been used to model nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net These calculations reveal that the nitro group stabilizes the transition state, thereby lowering the energy barrier for nucleophilic attack. researchgate.net The reaction is often modeled to proceed via a bimolecular pathway, where a nucleophile attacks the electrophilic carbon on the pyridine ring. researchgate.netresearchgate.net The activation energies calculated for each step help in determining the rate-determining step of the reaction. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target. ajchem-a.comnih.gov

Assessment of Binding Affinities with Biological Targets (e.g., Viral Proteins)

Molecular docking simulations have been conducted to evaluate the binding affinity of pyridine derivatives to various biological targets, including key proteins of viruses like SARS-CoV-2, such as the main protease (Mpro) and the spike protein. researchgate.net These simulations calculate a docking score, which is an estimation of the binding free energy between the ligand and the protein. researchgate.netnih.gov Lower docking scores indicate a stronger binding affinity. plos.org For compounds structurally similar to this compound, docking studies have shown strong binding interactions with the active sites of these viral proteins, suggesting their potential as inhibitors. researchgate.netresearchgate.net

| Viral Protein Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | -7.5 | Micromolar (µM) range |

| SARS-CoV-2 Spike Protein (RBD) | -6.8 | Micromolar (µM) range |

Prediction of Molecular Interactions and Binding Modes